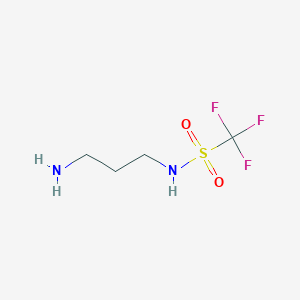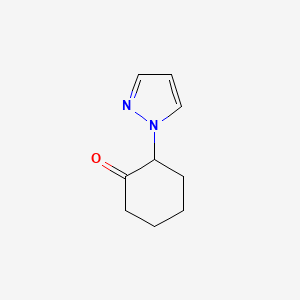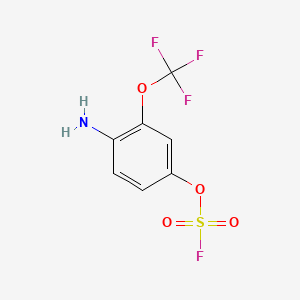
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of cyanoenamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, hydroxyl, cyano, and dichlorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Hydroxylation: The addition of a hydroxyl group to the brominated phenyl ring.
Cyano Group Introduction: The addition of a cyano group to the prop-2-enamide backbone.
Amidation: The formation of the amide bond with the 2,5-dichlorophenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxyacetophenone.
Reduction: Formation of 3-(5-bromo-2-hydroxyphenyl)-2-amino-N-(2,5-dichlorophenyl)prop-2-enamide.
Substitution: Formation of 3-(5-substituted-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups suggests that it may interact with biological targets in a specific manner.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Interacting with DNA/RNA: Binding to nucleic acids to influence gene expression.
類似化合物との比較
Similar Compounds
- 3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- 3-(5-fluoro-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- 3-(5-iodo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
Uniqueness
The uniqueness of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide lies in its specific combination of functional groups. The presence of bromine, hydroxyl, cyano, and dichlorophenyl groups may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C16H9BrCl2N2O2 |
|---|---|
分子量 |
412.1 g/mol |
IUPAC名 |
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H9BrCl2N2O2/c17-11-1-4-15(22)9(6-11)5-10(8-20)16(23)21-14-7-12(18)2-3-13(14)19/h1-7,22H,(H,21,23)/b10-5+ |
InChIキー |
DWDQCQLWMGLXRL-BJMVGYQFSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


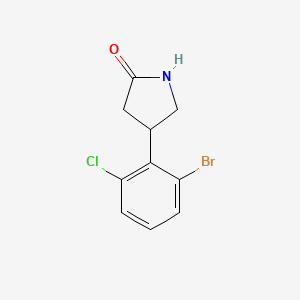
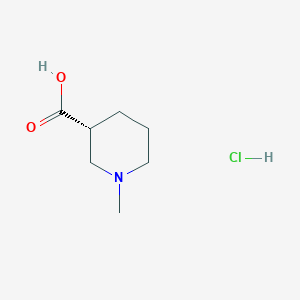
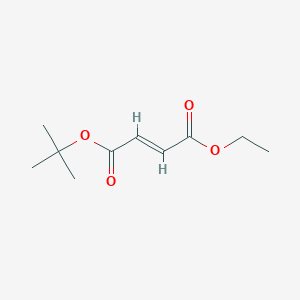
![tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate](/img/structure/B13552270.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13552285.png)
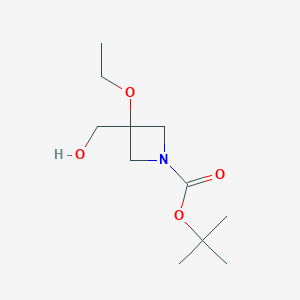

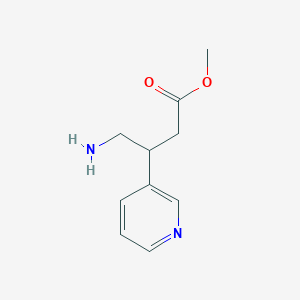
![rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)
![Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate](/img/structure/B13552313.png)
